
4-AMINO-2-HYDROXYBUTANAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AMINO-2-HYDROXYBUTANAL is an organic compound with the molecular formula C4H9NO2. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound features both hydroxyl and amino functional groups, making it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-HYDROXYBUTANAL can be achieved through several methods. One common approach involves the reductive amination of 4-hydroxybutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the biocatalytic reductive amination using native amine dehydrogenases, which offers high enantioselectivity and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. These methods utilize enzymes to catalyze the reductive amination of 4-hydroxybutanal, resulting in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-AMINO-2-HYDROXYBUTANAL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-hydroxy-4-aminobutanol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-4-aminobutanoic acid.
Reduction: 2-Hydroxy-4-aminobutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-AMINO-2-HYDROXYBUTANAL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-AMINO-2-HYDROXYBUTANAL involves its interaction with various molecular targets and pathways. In biocatalytic processes, the compound undergoes reductive amination catalyzed by amine dehydrogenases, leading to the formation of chiral amines. These enzymes facilitate the transfer of hydrogen atoms, resulting in the reduction of the carbonyl group and the formation of the amino group .
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-phenylbutanal: Used as a precursor for angiotensin-converting enzyme inhibitors.
2-Hydroxy-4-methoxybenzaldehyde: Known for its antibacterial properties.
4-Aminobutanal: Shares similar functional groups but lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: 4-AMINO-2-HYDROXYBUTANAL is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo both reductive amination and nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
4-amino-2-hydroxybutanal |
InChI |
InChI=1S/C4H9NO2/c5-2-1-4(7)3-6/h3-4,7H,1-2,5H2 |
Clé InChI |
YBZVXGFYRGTTIX-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


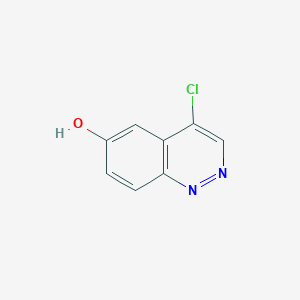
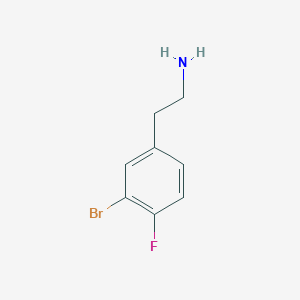
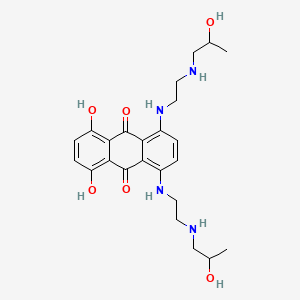
![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)
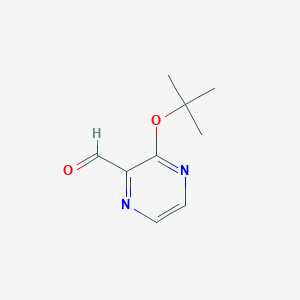


![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
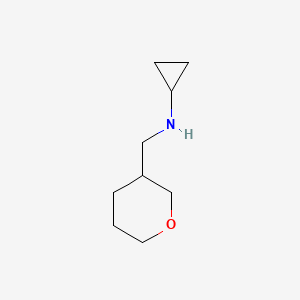

![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)

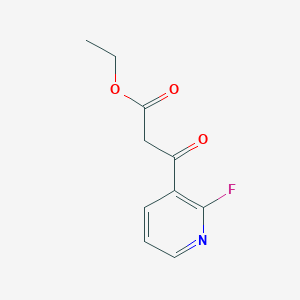
![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)
